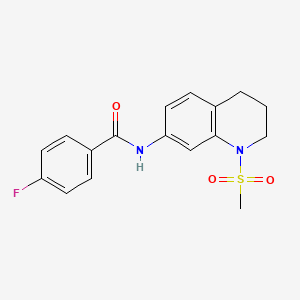

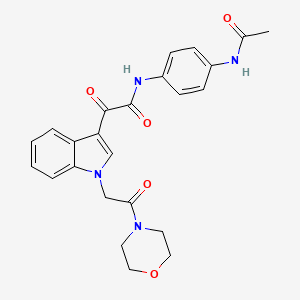

4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 1672665-29-0 . It has a molecular weight of 228.24 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9FO3S/c1-15(13,14)9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm^3, a boiling point of 446.5±45.0 °C at 760 mmHg, and a flash point of 223.8±28.7 °C . It also has a molar refractivity of 52.3±0.4 cm^3, and a molar volume of 161.0±3.0 cm^3 .科学的研究の応用

Organic Synthesis and Chemical Properties

Research has focused on the development of novel synthetic methods and the exploration of chemical properties of similar compounds. For instance, the Copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling represents a significant advancement in the synthesis of N-(quinolin-8-yl)benzamide derivatives, highlighting the environmental benefits and high yields of such reactions (Chengcai Xia et al., 2016). This method provides an efficient approach to synthesizing sulfonamide derivatives, which are crucial intermediates in pharmaceuticals and agrochemicals.

Antitumor Activity

Quinoline derivatives, including those structurally related to 4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, have been investigated for their antitumor properties . A study on quinols as novel therapeutic agents revealed that certain quinoline derivatives exhibit potent and selective antitumor activity, particularly against colon, renal, and breast cancer cell lines (J. Berry et al., 2005). These findings underscore the potential of quinoline derivatives in cancer therapy.

In Vitro Antiviral Activity

The anti-influenza virus activity of 4-[(quinolin-4-yl)amino]benzamide derivatives was explored, with certain compounds demonstrating significant inhibitory effects against various influenza virus strains (Chao Zhang et al., 2022). This research highlights the potential of quinoline derivatives as candidates for developing new antiviral agents.

Fluorescence and Imaging Applications

Quinoline derivatives have also been studied for their fluorescent properties and potential applications in imaging. For example, a highly fluorescent chemosensor based on a quinoline derivative showed excellent selectivity and sensitivity for Zn(2+) ions, with potential applications in living cell imaging (Pengxuan Li et al., 2014). Such studies indicate the utility of quinoline derivatives in biochemical sensing and imaging.

Safety and Hazards

特性

IUPAC Name |

4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-24(22,23)20-10-2-3-12-6-9-15(11-16(12)20)19-17(21)13-4-7-14(18)8-5-13/h4-9,11H,2-3,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXLWEQBEPFOCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2946176.png)

![ethyl 2-(2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2946178.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2946182.png)

![N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride](/img/structure/B2946183.png)

![3-chloro-N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B2946185.png)

![2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile](/img/structure/B2946193.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2946196.png)